molecular formula C13H17ClO B6325944 2-Chloro-1-(4-pentylphenyl)ethanone CAS No. 1822673-63-1

2-Chloro-1-(4-pentylphenyl)ethanone

Cat. No. B6325944
CAS RN: 1822673-63-1
M. Wt: 224.72 g/mol
InChI Key: FWOWRIXZKHSQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-pentylphenyl)ethanone, also known as 2-CPE, is an organic compound that is used in scientific research and laboratory experiments. It is a member of the phenylacetone family and is an important intermediate in the synthesis of various compounds. It is a colorless liquid with a boiling point of 110-112°C and a melting point of -50°C. 2-CPE has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It has been studied extensively for its biochemical and physiological effects, and has been used in various lab experiments.

Mechanism of Action

2-Chloro-1-(4-pentylphenyl)ethanone acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and nerve impulse transmission. By inhibiting AChE, 2-Chloro-1-(4-pentylphenyl)ethanone increases the concentration of acetylcholine, resulting in increased muscle contraction and nerve impulse transmission.
Biochemical and Physiological Effects
2-Chloro-1-(4-pentylphenyl)ethanone has several biochemical and physiological effects. It has been shown to increase muscle contraction and nerve impulse transmission, as well as reduce inflammation. It has also been shown to increase the production of nitric oxide, a molecule involved in the regulation of blood pressure. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone has been shown to increase the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(4-pentylphenyl)ethanone has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. However, 2-Chloro-1-(4-pentylphenyl)ethanone is a relatively toxic compound and should be handled with care.

Future Directions

In the future, 2-Chloro-1-(4-pentylphenyl)ethanone could be used to develop more effective treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop new drugs for the treatment of depression and anxiety. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone could be used to develop new compounds for the treatment of cancer and other diseases. Further research could also be conducted to explore the biochemical and physiological effects of 2-Chloro-1-(4-pentylphenyl)ethanone and to identify new applications for the compound.

Scientific Research Applications

2-Chloro-1-(4-pentylphenyl)ethanone has several applications in scientific research. It is an important intermediate in the synthesis of various compounds, such as antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. It has also been used in the synthesis of other organic compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone has been used in the synthesis of various pharmaceuticals, such as the anti-anxiety drug alprazolam and the anti-depressant fluoxetine.

properties

IUPAC Name

2-chloro-1-(4-pentylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOWRIXZKHSQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-pentyl-benzoic acid (1.178 g, 6.13 mmol) and oxalyl chloride (630 uL, 855 mg, 6.74 mmol, 1.1 eq) in dichloromethane (15 mL) was stirred at 22° C. for 10 min, then treated with one drop of N,N-dimethylformamide at 22° C. {Caution, gas evolution may become brisk}. After gas evolution was no longer observed, the flask was fitted with a condenser and warmed to reflux for 30 min. The solution was cooled to -5° C., and cannulated into a cold (-5° C.), ethereal solution of diazomethane (40 mL). After the solution was stirred at -5° C. for 30 min, the flask was removed from the cold bath and the yellow solution was allowed to stir at 22° C. for 2 hrs (preferably in the dark). The solution was concentrated in vacuo, and purified by flash chromatography (5% ethyl acetate in hexane) to provide 33 mg (1.3%) of 2-chloro-4'-(n-pentyl) acetophenone and 586 mg (44%) of 4'-(n-pentyl) diazoacetophenone as a bright yellow oil.
Quantity
1.178 g
Type
reactant
Reaction Step One
Quantity
630 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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